Diethyl hexyl phosphate

Descripción general

Descripción

Diethyl hexyl phosphate (DEHP) is not directly mentioned in the provided papers, but related compounds such as diethyl phosphate (DEP) and its derivatives are extensively studied. These compounds serve as models for understanding the behavior of phosphate esters in biological systems, which are crucial components of DNA and RNA. The stability and reactivity of these compounds can provide insights into the mechanisms of DNA damage and repair, as well as the development of new pharmaceuticals and materials with specific functional properties.

Synthesis Analysis

The synthesis of diethyl phosphate derivatives is often achieved through condensation reactions. For instance, diethyl (pyridinylmethyl)phosphates are synthesized via the condensation of phosphorochloridic acid diethyl ester with appropriate pyridinylmethanols in the presence of triethylamine . Similarly, the functionalization of polymers with pendant diethyl phosphate groups can be performed by reacting polyglycidol with diethyl chlorophosphate . These methods demonstrate the versatility of diethyl phosphate chemistry in creating a wide range of compounds with potential applications in material science and biology.

Molecular Structure Analysis

The molecular structure of diethyl phosphate and its analogs has been elucidated using various spectroscopic techniques. Vibrational analysis using infrared and Raman spectroscopy has provided detailed information on the force field and conformation-dependent modes of the diethyl phosphate anion, which is a structural analog of the nucleic acid phosphodiester group . Additionally, NMR spectroscopy, including 1H, 13C, and 31P NMR, has been employed for the full structural characterization of diethyl phosphate derivatives . These studies are essential for understanding the conformational flexibility and electronic environment of phosphate esters.

Chemical Reactions Analysis

The reactivity of diethyl phosphate derivatives is influenced by the nature of the substituents attached to the phosphate group. For example, the introduction of a 2-hydroxyethyl function into phosphate significantly decreases the stability of the phosphate link, leading to rapid hydrolysis and potential DNA strand breaks . The complexing properties of diethyl phosphate derivatives with metals such as Cu(II) have also been studied, revealing the ability of these compounds to form various coordination complexes, which could have implications in catalysis and material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphate derivatives are closely related to their molecular structure and reactivity. The stability of these compounds in different pH conditions has been investigated, showing that most trialkyl phosphates are highly stable, except for those with certain hydroxyethyl groups . The interaction of diethyl phosphate with cations, such as sodium, can lead to significant changes in the geometry of the molecule, affecting properties like P–O bond lengths and OPO bond angles . These findings are important for the design of phosphate-containing materials and for understanding the behavior of phosphate esters in biological systems.

Aplicaciones Científicas De Investigación

Photoreactive Properties

Diethyl hexyl phosphate demonstrates notable photoreactive properties. In a study by Givens et al. (2008), the photo-Favorskii reaction of p-hydroxyphenacyl compounds, including diethyl phosphate derivatives, was examined. The primary photoproduct identified was a triplet biradical, which highlights its potential application in photoreactive systems and photoprotection mechanisms (Givens et al., 2008).

Histone Deacetylase Inhibition

Research by Schaap-FoglerMichal et al. (2017) and Schaap-Fogler et al. (2017) on a derivative of diethyl hexyl phosphate, butyroyloxymethyl-diethyl phosphate (AN-7), indicates its role as a histone deacetylase inhibitor. This compound was found to inhibit corneal neovascularization in mice, suggesting its therapeutic potential in ocular conditions (Schaap-FoglerMichal et al., 2017); (Schaap-Fogler et al., 2017).

Phosphate Functionalization

In the field of polymer chemistry, diethyl hexyl phosphate plays a role in the functionalization of polymers. Marquardt et al. (2015) described a method for introducing pendant diethyl phosphate groups into polyglycidol, demonstrating its utility in polymer modification (Marquardt et al., 2015).

Phosphate Photorelease

The photorelease of phosphates, including benzoin diethyl phosphate, has been studied by Rajesh et al. (2000). They investigated the photodissociation of this compound, which could have implications in developing light-responsive materials and systems (Rajesh & Givens, 2000).

Mecanismo De Acción

Target of Action

Diethyl hexyl phosphate, also known as di(2-ethylhexyl) phthalate (DEHP), is a ubiquitous environmental endocrine disruptor . It primarily targets the endocrine system, particularly the thyroid gland . It can also interact with hormone synthesis, transport, and metabolism .

Mode of Action

DEHP can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP), which has greater toxicity than DEHP . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The biochemical pathways affected by DEHP are complex and multifaceted. DEHP or MEHP can damage the thyroid tissue and disrupt its function . It can also interfere with nuclear receptors in various neural structures involved in controlling brain functions . The exact mechanisms remain unclear and are a subject of ongoing research .

Pharmacokinetics

The pharmacokinetics of DEHP involve its absorption into the human body through various routes, followed by its rapid conversion to MEHP . .

Result of Action

The molecular and cellular effects of DEHP’s action are significant. Studies have shown that DEHP and MEHP have several toxic effects, such as reproductive toxicity, immune toxicity, liver toxicity, and kidney toxicity . In recent years, researches have shown that DEHP exposure is closely related to the occurrence and development of thyroid-related diseases .

Action Environment

The action of DEHP can be influenced by various environmental factors. DEHP is released from plastic to the environment, then it will be absorbed into the human body . It is readily biodegradable, and a release to water may pose a danger to fish, invertebrates, and aquatic plants prior to degradation . Di(ethylhexyl) phosphate may adsorb to suspended soils and sediments .

Safety and Hazards

Diethyl hexyl phosphate is highly corrosive to the skin and eyes with symptoms of redness and burning sensation. Prolonged contact may cause severe burns . It is stable under normal conditions of use. Contact with non-noble metals, iron, aluminum, and zinc may release hydrogen gas. Vapors may form explosive mixtures with air when heated .

Propiedades

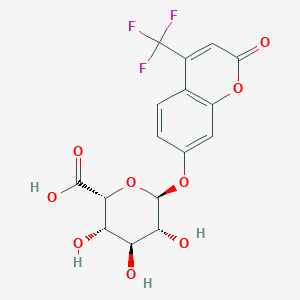

IUPAC Name |

diethyl hexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQMPGKASWZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

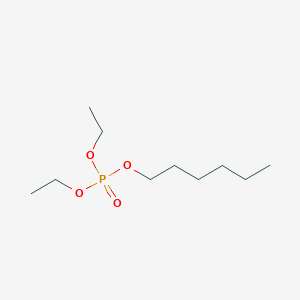

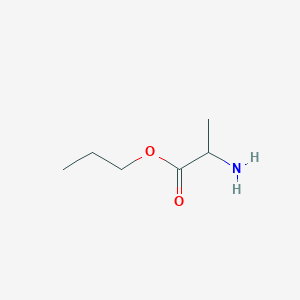

CCCCCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385239 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl hexyl phosphate | |

CAS RN |

7110-49-8 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)